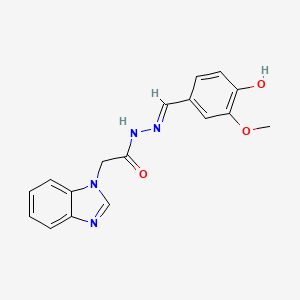![molecular formula C12H10F3N3O B6003850 N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide, also known as TFEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEP is a pyrrole-based compound that has a trifluoromethyl group attached to a pyridine ring. This compound has a unique chemical structure that makes it a valuable tool for scientific research.
作用机制
The mechanism of action of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to bind to metal ions, such as copper and zinc, and inhibit their activity.
Biochemical and Physiological Effects:
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of metalloenzymes, such as carbonic anhydrase and metalloproteinases. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide in lab experiments include its high purity and yield, its unique chemical structure, and its ability to interact with proteins and other biomolecules. However, the limitations of using N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are many future directions for the use of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs and therapeutic agents based on N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide. Another direction is the use of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide as a tool for studying protein interactions and structure. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide could be used in the development of new fluorescent probes for the detection of metal ions in biological systems.
合成方法
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic acid and ethylamine. Another method involves the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic anhydride and ethylamine. Both methods yield N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide with high purity and yield.
科学研究应用
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been widely used in scientific research due to its unique chemical properties. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a tool for studying the interactions between proteins and small molecules. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been used in the development of new drugs and therapeutic agents.
属性
IUPAC Name |
N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)10(8-4-1-2-6-16-8)18-11(19)9-5-3-7-17-9/h1-7,10,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFVGZYJCKUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6003775.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6003785.png)
![ethyl 4-[({4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B6003787.png)
![ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6003790.png)

![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6003827.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6003834.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6003848.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)